

# Chemical structure and properties of Gardiquimod trifluoroacetate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Gardiquimod trifluoroacetate*

Cat. No.: *B560535*

[Get Quote](#)

## Gardiquimod Trifluoroacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist of Toll-like receptor 7 (TLR7).<sup>[1]</sup> As an immune response modifier, it activates innate and adaptive immunity, demonstrating significant potential in antiviral and anticancer therapies.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Gardiquimod trifluoroacetate**. Detailed summaries of its biological effects, supported by quantitative data from in vitro and in vivo studies, are presented. Furthermore, this guide outlines key experimental protocols for the evaluation of Gardiquimod's activity and visualizes its core signaling pathway and a representative experimental workflow.

## Chemical Structure and Properties

Gardiquimod belongs to the imidazoquinoline class of compounds, which are recognized for their ability to modulate the immune system.<sup>[4][5]</sup> The trifluoroacetate salt form enhances its solubility and stability for research applications.

## Chemical Identifiers

| Identifier        | Value                                                                                                                        | Reference                               |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Compound Name     | Gardiquimod trifluoroacetate                                                                                                 | <a href="#">[4]</a> <a href="#">[5]</a> |
| Synonyms          | Gardiquimod TFA,<br>Gardiquimod bis-TFA salt                                                                                 | <a href="#">[5]</a>                     |
| CAS Number        | 1159840-61-5                                                                                                                 | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>19</sub> H <sub>24</sub> F <sub>3</sub> N <sub>5</sub> O <sub>3</sub>                                                 | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 427.42 g/mol                                                                                                                 | <a href="#">[4]</a>                     |
| IUPAC Name        | 1-(4-amino-2-<br>((ethylamino)methyl)-1H-<br>imidazo[4,5-c]quinolin-1-yl)-2-<br>methylpropan-2-ol 2,2,2-<br>trifluoroacetate | <a href="#">[4]</a>                     |
| InChI Key         | POTWNBLXWPBSSG-<br>UHFFFAOYSA-N                                                                                              | <a href="#">[4]</a>                     |
| SMILES            | CC(C)<br>(O)CN1C(CNCC)=NC2=C1C1<br>=CC=CC=C1N=C2N.OC(=O)C<br>(F)(F)F                                                         | <a href="#">[4]</a>                     |

## Physicochemical Properties

| Property   | Value                                                     | Reference           |
|------------|-----------------------------------------------------------|---------------------|
| Appearance | Solid powder                                              | <a href="#">[4]</a> |
| Purity     | ≥98%                                                      | <a href="#">[4]</a> |
| Solubility | DMSO: 100 mg/mL (184.69<br>mM; with ultrasonic treatment) | <a href="#">[4]</a> |
| Storage    | Dry, dark, and at -20°C for up<br>to 1 year               | <a href="#">[4]</a> |

## Mechanism of Action: TLR7 Agonism

Gardiquimod exerts its immunomodulatory effects primarily through the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor.<sup>[1]</sup> TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a common component of viruses.<sup>[1]</sup>

## Signaling Pathway

Upon binding to TLR7 within the endosome, Gardiquimod initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.<sup>[6]</sup> This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF- $\kappa$ B) and interferon regulatory factors (IRFs).<sup>[1][6]</sup> The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines and type I interferons (IFN- $\alpha$ / $\beta$ ).<sup>[1]</sup>



[Click to download full resolution via product page](#)**Figure 1:** Gardiquimod-induced TLR7 signaling pathway.

## Biological Activities and Quantitative Data

Gardiquimod has been shown to possess potent antiviral and antitumor activities, primarily mediated through the stimulation of the immune system.

### In Vitro Activities

Gardiquimod activates various immune cells in vitro, leading to the production of cytokines and enhanced effector functions.

| Assay                                                  | Cell Line                          | Parameter                | Value                   | Reference |
|--------------------------------------------------------|------------------------------------|--------------------------|-------------------------|-----------|
| NF-κB Activation                                       | HEK293 cells expressing human TLR7 | IC <sub>50</sub>         | 0.65 μg/mL              | [7]       |
| HIV-1 Reverse Transcriptase Inhibition                 | Biochemical Assay                  | Inhibitory Concentration | 6 - 60 μM               | [6][7]    |
| Splenocyte Proliferation                               | Murine Splenocytes                 | -                        | Dose-dependent increase | [2]       |
| Cytokine Induction (IFN-γ, IL-6)                       | Murine Thymocytes                  | -                        | Dose-dependent increase | [8]       |
| Costimulatory Molecule Upregulation (CD40, CD80, CD86) | RAW264.7 Macrophages               | Treatment Concentration  | 1 μg/mL                 | [2]       |
| IL-12 Production                                       | RAW264.7 Macrophages               | Treatment Concentration  | 1 μg/mL                 | [9]       |

## In Vivo Activities

In animal models, Gardiquimod has demonstrated efficacy in cancer immunotherapy, particularly when used as a vaccine adjuvant.

| Animal Model | Cancer Type  | Treatment Regimen                                                                   | Outcome                                                                  | Reference |
|--------------|--------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------|-----------|
| C57BL/6 Mice | B16 Melanoma | 1 mg/kg<br>Gardiquimod<br>(peritumoral<br>injection)<br>combined with<br>DC vaccine | Delayed tumor<br>growth and<br>suppression of<br>pulmonary<br>metastasis | [2]       |
| C57BL/6 Mice | B16 Melanoma | 1 mg/kg<br>Gardiquimod<br>(intravenous<br>injection)<br>combined with<br>DC vaccine | Inhibition of<br>pulmonary<br>metastasis                                 | [2]       |

## Experimental Protocols

This section provides an overview of a common in vitro method to assess the TLR7 agonist activity of Gardiquimod.

### HEK-Blue™ TLR7 Reporter Gene Assay

This assay utilizes a HEK293 cell line stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of an NF- $\kappa$ B-inducible promoter. Activation of TLR7 by Gardiquimod leads to NF- $\kappa$ B activation and subsequent secretion of SEAP, which can be quantified colorimetrically.

#### Materials:

- HEK-Blue™ hTLR7 cells (InvivoGen)

- DMEM high glucose medium supplemented with 10% FBS
- **Gardiquimod trifluoroacetate**
- QUANTI-Blue™ Solution (InvivoGen)
- 96-well plates
- Spectrophotometer (620-655 nm)

Protocol:

- Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of  $2.5 \times 10^5$  to  $4.5 \times 10^5$  cells/mL in 180  $\mu$ L of culture medium.[\[5\]](#) Incubate for 24 hours.
- Compound Addition: Prepare serial dilutions of **Gardiquimod trifluoroacetate**. Add 20  $\mu$ L of the diluted compound to the appropriate wells.[\[5\]](#)
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 18-24 hours.[\[5\]](#)
- SEAP Detection: Add 20  $\mu$ L of the cell culture supernatant to a new 96-well plate containing 180  $\mu$ L of QUANTI-Blue™ Solution.[\[5\]](#)
- Readout: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.[\[5\]](#)



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for the HEK-Blue™ TLR7 reporter assay.

## Conclusion

**Gardiquimod trifluoroacetate** is a valuable research tool for investigating the role of TLR7 in immune responses. Its potent and specific agonist activity makes it a candidate for further development as a therapeutic agent in infectious diseases and oncology. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their study of this promising immunomodulatory compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [invivogen.com](http://invivogen.com) [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay in Summary\_ki [bindingdb.org]
- 5. Assay in Summary\_ki [bindingdb.org]
- 6. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 8. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of Gardiquimod trifluoroacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560535#chemical-structure-and-properties-of-gardiquimod-trifluoroacetate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)